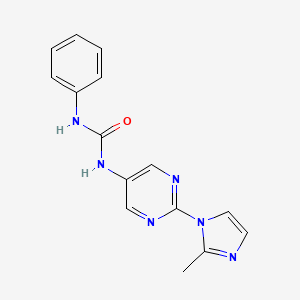
1-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea, also known as MI-77301, is a small molecule inhibitor that has shown potential as an anti-cancer agent. MI-77301 has been found to inhibit the activity of the p53-MDM2 interaction, which is a crucial pathway in cancer development and progression.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research into pyrimidine derivatives, including those similar to the specified compound, has shown promising antimicrobial effects. For example, the synthesis of new heterocyclic compounds incorporating a pyrimidine derivative has demonstrated significant antibacterial activity. These compounds have been evaluated for their potential as antimicrobial agents against various bacterial strains (Azab, Youssef, & El-Bordany, 2013). Similarly, studies have focused on the synthesis and evaluation of imidazo[1,5-a]quinoxaline derivatives, highlighting their antimicrobial properties connected to different alkyl substituents, demonstrating effective bacteriostatic and fungistatic activities (Kalinin, Voloshina, Kulik, Zobov, & Mamedov, 2013).
Anticancer Research
Novel selenylated imidazo[1,2-a]pyridines have been synthesized and shown to exhibit promising activity against breast cancer cells, highlighting the potential of similar compounds in chemotherapy. The compounds have been tested for their cytotoxicity, ability to inhibit cell proliferation, and induce apoptosis, suggesting a pathway for the development of new anticancer agents (Almeida, Rafique, Saba, Siminski, Mota, Filho, Braga, Pedrosa, & Ourique, 2018).
Material Science and Coating Applications
Compounds with a pyrimidine base have been explored for their application in materials science, such as the development of antimicrobial coatings. A study on the incorporation of pyrimidine derivatives into polyurethane varnish and printing ink paste has shown that these compounds can significantly enhance antimicrobial effects on coated surfaces (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Luminescent Materials
Research into the synthesis of imidazo[1,5-a]pyridine derivatives has highlighted their potential in creating luminescent materials. These compounds exhibit remarkable Stokes' shifts and quantum yields, offering avenues for developing low-cost luminescent materials for various applications (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).
Corrosion Inhibition
The application of pyrimidine and imidazole derivatives in corrosion inhibition has been explored, demonstrating their effectiveness in protecting C-steel surfaces in acidic environments. These compounds show promise as corrosion inhibitors, offering potential for extending the life of metal components in industrial settings (Abdel Hameed, Al-Bagawi, Shehata, Shamroukh, & Abdallah, 2020).
Propiedades
IUPAC Name |
1-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-11-16-7-8-21(11)14-17-9-13(10-18-14)20-15(22)19-12-5-3-2-4-6-12/h2-10H,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBQXUZWWLZBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

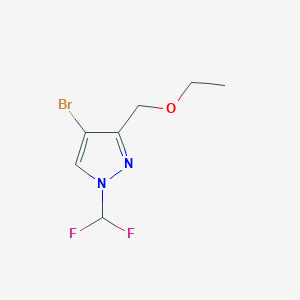
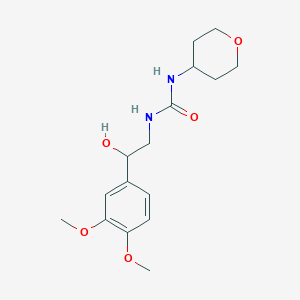
![phenyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B2594325.png)
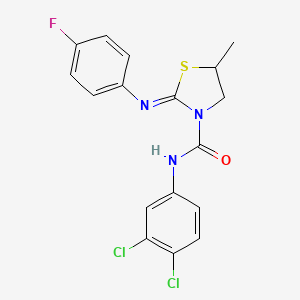
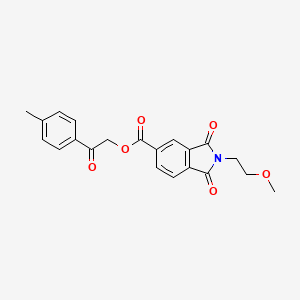
![N-(4-fluorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2594331.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2594332.png)
![1H-Indol-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2594334.png)
![N-(2-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2594335.png)
![5-[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2594338.png)
![2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2594340.png)
![5-[3-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2594342.png)

